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Cat. No.: B13893517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AT-9010 tetrasodium is the active triphosphate metabolite of the orally bioavailable prodrug

AT-527. It has emerged as a potent inhibitor of SARS-CoV-2 replication, exhibiting a unique

dual mechanism of action. This document provides detailed application notes and experimental

protocols for the use of AT-9010 tetrasodium in drug discovery screening campaigns targeting

SARS-CoV-2 and potentially other RNA viruses.

AT-9010 is a guanosine nucleotide analog that targets the viral RNA-dependent RNA

polymerase (RdRp) and the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN)

domain, both of which are essential for viral replication.[1] This dual inhibition presents a high

barrier to the development of viral resistance. These application notes provide comprehensive

protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of

AT-9010 and screen for novel antiviral compounds.

Mechanism of Action
AT-9010 exerts its antiviral effect by targeting two key enzymatic activities of the SARS-CoV-2

non-structural protein 12 (nsp12):

RNA-dependent RNA polymerase (RdRp) Inhibition: As a nucleotide analog, AT-9010 is

incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to
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immediate chain termination, thus halting the replication of the viral genome.[1]

NiRAN Domain Inhibition: AT-9010 also binds to the active site of the NiRAN domain,

outcompeting native nucleotides.[1] The NiRAN domain is crucial for the initial step of viral

mRNA capping, a process known as RNAylation, where it transfers a nucleoside

monophosphate (NMP) to the N-terminus of the nsp9 protein. By inhibiting the NiRAN

domain, AT-9010 disrupts the formation of the 5' cap structure of viral RNA, which is

essential for RNA stability, translation, and evasion of the host immune system.

This dual mechanism of action is a significant advantage, as it targets two distinct and essential

viral functions, potentially reducing the likelihood of resistance emergence.

Data Presentation
The following tables summarize the available quantitative data for the parent compounds of AT-

9010, which are metabolized intracellularly to the active AT-9010 triphosphate form.

Compound Assay Type Cell Line Virus
Potency
(EC90)

Reference

AT-511
Antiviral

Assay

Human

Airway

Epithelial

Cells

SARS-CoV-2 0.47 µM

Atea

Pharmaceutic

als, Inc.

Note: EC90 is the concentration of the drug that inhibits 90% of viral activity.
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Compound Assay Type
Patient
Population

Effect Time Point Reference

AT-527
Phase 2

Clinical Trial

Hospitalized,

high-risk

COVID-19

patients

0.7 log10

(80%) greater

mean

reduction in

viral load

from baseline

compared to

placebo

Day 2

Atea

Pharmaceutic

als, Inc.

Experimental Protocols
Biochemical Assay: SARS-CoV-2 RdRp Extension Assay
This assay biochemically validates the ability of AT-9010 tetrasodium to be incorporated by

the viral RdRp and terminate RNA synthesis.

Materials:

Recombinant SARS-CoV-2 nsp12 (RdRp), nsp7, and nsp8 proteins

AT-9010 tetrasodium

Control nucleotide triphosphates (ATP, CTP, GTP, UTP)

RNA template-primer duplex

Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01%

Triton X-100)

Quench Buffer (e.g., 94% formamide, 30 mM EDTA)

Urea-PAGE gels

SYBR Gold or other nucleic acid stain
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Protocol:

Prepare the RdRp Complex: Pre-incubate nsp12, nsp7, and nsp8 in a 1:3:3 molar ratio in

reaction buffer at room temperature for 30 minutes to allow for complex formation.

Reaction Setup: In a microcentrifuge tube, combine the pre-formed RdRp complex with the

RNA template-primer duplex.

Initiate Reaction: Add a mixture of all four native NTPs and the desired concentration of AT-
9010 tetrasodium to the reaction tube. For a positive control for termination, use a known

chain-terminating nucleotide analog. For a negative control, omit any nucleotide analogs.

Incubation: Incubate the reaction at 37°C for 60 minutes.

Quench Reaction: Stop the reaction by adding an equal volume of quench buffer.

Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.

Gel Electrophoresis: Analyze the reaction products by Urea-PAGE.

Visualization: Stain the gel with SYBR Gold and visualize the RNA products using a gel

imager. Termination of RNA synthesis will be indicated by the presence of shorter RNA

products compared to the full-length product in the control lane.

Biochemical Assay: NiRAN-mediated nsp9 RNAylation
Inhibition Assay
This assay assesses the ability of AT-9010 tetrasodium to inhibit the nucleotidyltransferase

activity of the NiRAN domain.

Materials:

Recombinant SARS-CoV-2 nsp12, nsp9 proteins

AT-9010 tetrasodium

GDP (as a known inhibitor for comparison)
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Triphosphorylated short RNA oligo (e.g., 10-mer)

Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)

SDS-PAGE gels

Coomassie Brilliant Blue or silver stain

Protocol:

Reaction Setup: In a microcentrifuge tube, combine nsp12 and nsp9 in the reaction buffer.

Add Inhibitor: Add increasing concentrations of AT-9010 tetrasodium to the reaction tubes.

Include a control with GDP and a no-inhibitor control.

Initiate Reaction: Add the triphosphorylated RNA oligo to start the reaction.

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C

for 5 minutes.

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain. The RNAylation of

nsp9 results in a shift in its molecular weight. Inhibition of this process will result in a

decrease in the intensity of the shifted band corresponding to RNAylated nsp9.

Cell-Based Assay: Antiviral Efficacy in a SARS-CoV-2
Infection Model
This assay determines the potency of AT-9010 tetrasodium in inhibiting viral replication in a

cellular context.

Materials:

Vero E6 or other susceptible cell lines (e.g., Calu-3)
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SARS-CoV-2 virus stock

AT-9010 tetrasodium (Note: for cellular assays, the parent prodrug AT-527 is typically used

as it can cross the cell membrane and is then converted to AT-9010 intracellularly)

Cell culture medium and supplements

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for

infectious virus, or a reporter virus system)

Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Protocol:

Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of AT-527 (the prodrug of AT-

9010). Include a vehicle-only control.

Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).

Incubation: Incubate the infected cells for 48-72 hours.

Quantify Viral Replication:

RT-qPCR: Extract RNA from the cell supernatant or cell lysate and quantify viral RNA

levels.

Plaque Assay: Collect the supernatant and perform a plaque assay to determine the titer

of infectious virus.

Reporter Virus: If using a reporter virus (e.g., expressing luciferase or GFP), measure the

reporter signal.

Assess Cytotoxicity: In a parallel plate with uninfected cells, perform a cell viability assay to

determine the cytotoxic concentration (CC₅₀) of the compound.
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Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the inhibition of

viral replication against the compound concentration. The selectivity index (SI) can be

calculated as CC₅₀/EC₅₀.
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Caption: SARS-CoV-2 replication cycle and the dual inhibitory action of AT-9010.
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Caption: Workflow for the in vitro RdRp inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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